molecular formula C8H9BrIN B13510003 2-bromo-4-iodo-N,N-dimethylaniline

2-bromo-4-iodo-N,N-dimethylaniline

Cat. No.: B13510003
M. Wt: 325.97 g/mol
InChI Key: WHKXVCNAOSYMGH-UHFFFAOYSA-N
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Description

2-bromo-4-iodo-N,N-dimethylaniline is an organic compound with the molecular formula C8H9BrIN It is a derivative of aniline, featuring bromine and iodine substituents on the benzene ring, along with a dimethylamino group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-bromo-4-iodo-N,N-dimethylaniline typically involves the halogenation of N,N-dimethylaniline. One common method is the sequential bromination and iodination of N,N-dimethylaniline. The reaction conditions often include the use of bromine and iodine reagents in the presence of a suitable solvent and catalyst. For example, bromination can be achieved using bromine in acetic acid, followed by iodination using iodine monochloride in chloroform.

Industrial Production Methods

Industrial production of this compound may involve similar halogenation processes but on a larger scale. The choice of reagents and conditions can be optimized for efficiency and yield. The use of continuous flow reactors and automated systems can enhance the scalability and reproducibility of the synthesis.

Chemical Reactions Analysis

Types of Reactions

2-bromo-4-iodo-N,N-dimethylaniline undergoes various types of chemical reactions, including:

    Substitution Reactions: The bromine and iodine substituents can be replaced by other functional groups through nucleophilic substitution reactions.

    Oxidation and Reduction: The compound can undergo oxidation to form corresponding quinones or reduction to form amines.

    Coupling Reactions: It can participate in coupling reactions, such as Suzuki-Miyaura coupling, to form biaryl compounds.

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents like sodium hydroxide or potassium tert-butoxide in polar solvents.

    Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Reagents like lithium aluminum hydride or sodium borohydride in anhydrous solvents.

    Coupling Reactions: Palladium catalysts in the presence of bases like potassium carbonate.

Major Products Formed

    Substitution Reactions: Formation of substituted anilines.

    Oxidation: Formation of quinones.

    Reduction: Formation of amines.

    Coupling Reactions: Formation of biaryl compounds.

Scientific Research Applications

2-bromo-4-iodo-N,N-dimethylaniline has several scientific research applications, including:

    Chemistry: Used as a building block in organic synthesis for the preparation of complex molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential use in drug discovery and development.

    Industry: Utilized in the production of dyes, pigments, and other specialty chemicals.

Mechanism of Action

The mechanism of action of 2-bromo-4-iodo-N,N-dimethylaniline depends on its specific application. In chemical reactions, it acts as a substrate or intermediate, undergoing transformations through various pathways. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The exact molecular targets and pathways involved can vary based on the context of its use.

Comparison with Similar Compounds

Similar Compounds

    4-bromo-N,N-dimethylaniline: Similar structure but lacks the iodine substituent.

    2-iodo-N,N-dimethylaniline: Similar structure but lacks the bromine substituent.

    N,N-dimethylaniline: Parent compound without halogen substituents.

Uniqueness

2-bromo-4-iodo-N,N-dimethylaniline is unique due to the presence of both bromine and iodine substituents, which confer distinct chemical reactivity and potential applications. The combination of these halogens can influence the compound’s electronic properties, making it valuable for specific synthetic and research purposes.

Properties

Molecular Formula

C8H9BrIN

Molecular Weight

325.97 g/mol

IUPAC Name

2-bromo-4-iodo-N,N-dimethylaniline

InChI

InChI=1S/C8H9BrIN/c1-11(2)8-4-3-6(10)5-7(8)9/h3-5H,1-2H3

InChI Key

WHKXVCNAOSYMGH-UHFFFAOYSA-N

Canonical SMILES

CN(C)C1=C(C=C(C=C1)I)Br

Origin of Product

United States

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